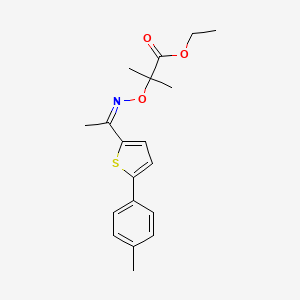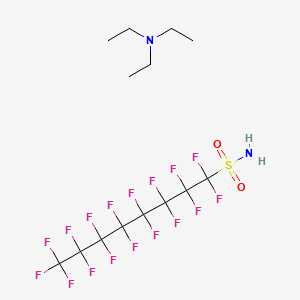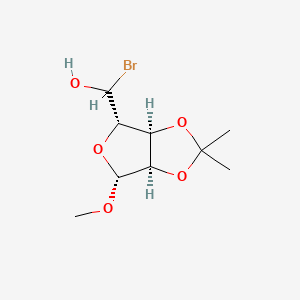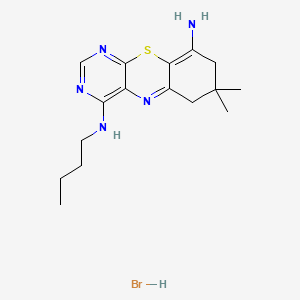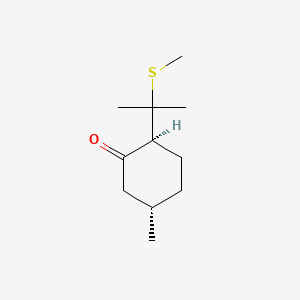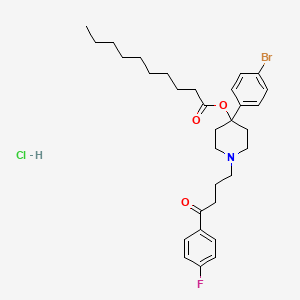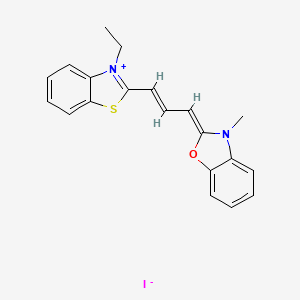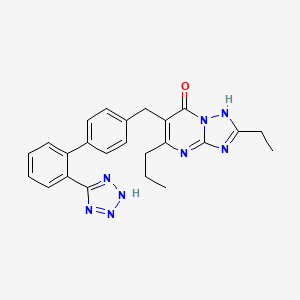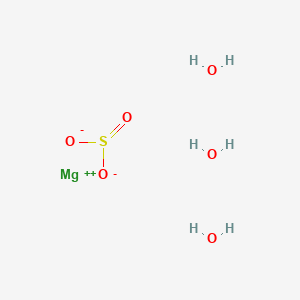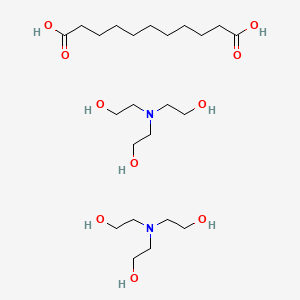
N,N'-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two imine groups (C=N) attached to a cyclohexane ring, which is further substituted with 1,3-dimethylbutylidene groups. The molecular formula of this compound is C18H36N2, and it is often used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine typically involves the condensation reaction between 2-methylcyclohexane-1,3-diamine and 1,3-dimethylbutylidene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine groups. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is typically purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imines or amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(1,3-dimethylbutylidene)ethylenediamine: Similar structure but with an ethylene backbone instead of a cyclohexane ring.
N,N’-Bis(1,3-dimethylbutylidene)hexane-1,6-diamine: Similar structure but with a hexane backbone.
Uniqueness
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
93859-08-6 |
|---|---|
Fórmula molecular |
C19H36N2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
4-methyl-N-[2-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13(2)11-15(5)20-18-9-8-10-19(17(18)7)21-16(6)12-14(3)4/h13-14,17-19H,8-12H2,1-7H3 |
Clave InChI |
DCXGXYQSQMUIQO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCCC1N=C(C)CC(C)C)N=C(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


